methyl 2-methyl-5-(N-((3-nitrophenyl)sulfonyl)acetamido)benzofuran-3-carboxylate
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Overview
Description
Methyl 2-methyl-5-(N-((3-nitrophenyl)sulfonyl)acetamido)benzofuran-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring. The presence of the nitrophenylsulfonyl and acetamido groups further enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-5-(N-((3-nitrophenyl)sulfonyl)acetamido)benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to form an intermediate compound. This intermediate is then subjected to further reactions to introduce the nitrophenylsulfonyl and acetamido groups, ultimately yielding the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-5-(N-((3-nitrophenyl)sulfonyl)acetamido)benzofuran-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups at the acetamido position.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Its structural features suggest potential as a lead compound for drug discovery, particularly in the areas of anti-inflammatory and anticancer research.
Industry: The compound could be used in the development of new materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which methyl 2-methyl-5-(N-((3-nitrophenyl)sulfonyl)acetamido)benzofuran-3-carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets. The nitrophenylsulfonyl group may facilitate binding to certain enzymes or receptors, while the benzofuran core could enhance its stability and bioavailability. Detailed studies on its molecular targets and pathways are necessary to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methyl-5-(N-((4-nitrophenyl)sulfonyl)acetamido)benzofuran-3-carboxylate: Similar structure but with a different position of the nitro group.
Methyl 2-methyl-5-(N-((3-chlorophenyl)sulfonyl)acetamido)benzofuran-3-carboxylate: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
Methyl 2-methyl-5-(N-((3-nitrophenyl)sulfonyl)acetamido)benzofuran-3-carboxylate is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of the nitrophenylsulfonyl group, in particular, may confer distinct properties compared to similar compounds, making it a valuable target for further research.
Properties
IUPAC Name |
methyl 5-[acetyl-(3-nitrophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O8S/c1-11-18(19(23)28-3)16-10-13(7-8-17(16)29-11)20(12(2)22)30(26,27)15-6-4-5-14(9-15)21(24)25/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCHUYIYAJKVOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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